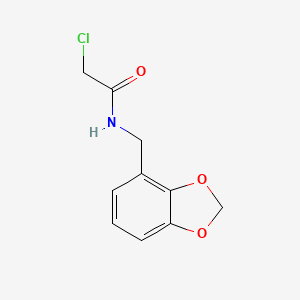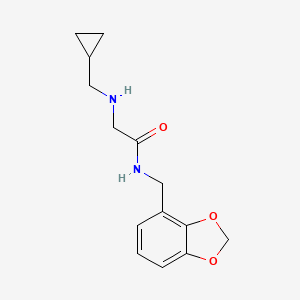
N-methyl-N-(oxan-2-ylmethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(oxan-2-ylmethyl)methanesulfonamide, also known as MS222, is a commonly used anesthetic agent in scientific research. It was first synthesized in the 1960s and has since been used in a variety of animal models for anesthesia and euthanasia.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(oxan-2-ylmethyl)methanesulfonamide is not fully understood, but it is believed to work by blocking the ion channels in the nervous system, leading to a loss of consciousness and anesthesia. N-methyl-N-(oxan-2-ylmethyl)methanesulfonamide has been shown to have a fast onset of action and a relatively short duration of effect, making it ideal for short-term experiments.
Biochemical and Physiological Effects
N-methyl-N-(oxan-2-ylmethyl)methanesulfonamide has been shown to have minimal effects on the cardiovascular and respiratory systems, making it a safe and effective anesthetic agent for use in scientific research. However, it has been shown to have some effects on the liver and kidneys, so caution should be taken when using N-methyl-N-(oxan-2-ylmethyl)methanesulfonamide in animals with pre-existing liver or kidney disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-methyl-N-(oxan-2-ylmethyl)methanesulfonamide as an anesthetic agent in scientific research include its high solubility in water, fast onset of action, and relatively short duration of effect. It is also relatively safe and has minimal effects on the cardiovascular and respiratory systems.
The limitations of using N-methyl-N-(oxan-2-ylmethyl)methanesulfonamide include its potential effects on the liver and kidneys, as well as its limited effectiveness in larger animals. It should also be noted that N-methyl-N-(oxan-2-ylmethyl)methanesulfonamide is not approved for use in humans and should only be used in animals for scientific research purposes.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(oxan-2-ylmethyl)methanesulfonamide. One area of interest is in the development of new anesthetic agents that have fewer side effects and are more effective in larger animals. Another area of interest is in the development of new methods for administering N-methyl-N-(oxan-2-ylmethyl)methanesulfonamide, such as through injection or inhalation, that could improve its effectiveness and safety.
Conclusion
In conclusion, N-methyl-N-(oxan-2-ylmethyl)methanesulfonamide is a commonly used anesthetic agent in scientific research. It is highly water-soluble, stable at room temperature, and has minimal effects on the cardiovascular and respiratory systems. While it has some limitations, it is a safe and effective option for short-term experiments in aquatic animals and small rodents. Further research is needed to explore its potential uses in larger animals and to develop new and improved anesthetic agents for scientific research purposes.
Métodos De Síntesis
The synthesis of N-methyl-N-(oxan-2-ylmethyl)methanesulfonamide involves the reaction of formaldehyde, methanesulfonic acid, and oxymethylene with N-methylamine. The resulting product is a white crystalline powder that is highly water-soluble and stable at room temperature.
Aplicaciones Científicas De Investigación
N-methyl-N-(oxan-2-ylmethyl)methanesulfonamide is commonly used as an anesthetic agent in scientific research. It is particularly useful for aquatic animals, such as fish and amphibians, due to its high solubility in water. N-methyl-N-(oxan-2-ylmethyl)methanesulfonamide can also be used for anesthesia and euthanasia in rodents and other small animals.
Propiedades
IUPAC Name |
N-methyl-N-(oxan-2-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-9(13(2,10)11)7-8-5-3-4-6-12-8/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNGFJSLCXTJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCO1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(oxan-2-ylmethyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,5-dimethoxyphenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587277.png)



![2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587305.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)

![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)
![2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)

![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)

![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)